molecular formula C19H28N4O3 B5270413 (3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid

(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B5270413
M. Wt: 360.5 g/mol
InChI Key: LIDXIRRPACLEEQ-CVEARBPZSA-N
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Description

(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a piperazine and a pyridine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Substitution Reactions: Introduction of the piperazine and pyridine moieties through nucleophilic substitution reactions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine, piperazine, or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid: shares similarities with other piperidine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-14-4-3-5-17(20-14)13-22-11-15(10-16(12-22)19(25)26)18(24)23-8-6-21(2)7-9-23/h3-5,15-16H,6-13H2,1-2H3,(H,25,26)/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDXIRRPACLEEQ-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CC(CC(C2)C(=O)O)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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